molecular formula C7H6OS B1308449 2-Mercaptobenzaldehyde CAS No. 29199-11-9

2-Mercaptobenzaldehyde

Cat. No.: B1308449
CAS No.: 29199-11-9
M. Wt: 138.19 g/mol
InChI Key: KSDMMCFWQWBVBW-UHFFFAOYSA-N
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Description

2-Mercaptobenzaldehyde is a useful research compound. Its molecular formula is C7H6OS and its molecular weight is 138.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

2-Mercaptobenzaldehyde has been used in asymmetric synthesis, specifically in the Michael-Aldol reaction. Zhu et al. (2016) utilized this compound with β-indole-β-CF3 enones, catalyzed by squaramide, to produce 2-CF3-2-indole-substituted thiochromanes with high yields and enantioselectivities (Zhu et al., 2016).

Enantioselective Catalysis

In the field of enantioselective catalysis, this compound has been used to synthesize 2H-1-benzothiopyrans. Rios et al. (2006) demonstrated its use in organocatalytic asymmetric domino reactions with α,β-unsaturated aldehydes, yielding pharmaceutically valuable benzothiopyrans (Rios et al., 2006).

Synthesis of Thiochromenes

Wang et al. (2006) developed a method using this compound for the synthesis of thiochromenes. Their approach involved a tandem Michael-Aldol reaction, providing a one-pot access to these compounds with high yields and enantioselectivities (Wang et al., 2006).

Molecular Structure Studies

Chung et al. (1998) conducted a theoretical study on this compound, focusing on its molecular structures and intramolecular hydrogen bonding. This research contributes to understanding the conformational behaviors and energy of intramolecular hydrogen bonds in such compounds (Chung et al., 1998).

Organic Synthesis

Soeta et al. (2016) developed a [4+1] cycloaddition reaction using this compound derivatives with isocyanides, promoting the synthesis of benzothiophene derivatives. This method broadens the scope of organic synthesis involving this compound (Soeta et al., 2016).

Material Science Applications

This compound has also found applications in material science. Sreenu et al. (2016) synthesized a new hybrid material, 2MB-SBA-15, by anchoring this compound onto the surface of SBA-15. This material demonstrated potential in the preconcentration of Cd(II) from water and food samples (Sreenu et al., 2016).

Mechanism of Action

Target of Action

2-Mercaptobenzaldehyde, also known as 2-Formylthiophenol, is a versatile compound used in organic synthesis . It has been found to interact with various targets, including proteins and metal ions . The compound’s primary targets are often dependent on the specific context of its use. For instance, in the synthesis of certain heterocyclic compounds, this compound can target α,β-unsaturated carbonyl compounds .

Mode of Action

The interaction of this compound with its targets often involves the formation of covalent bonds. For example, in the synthesis of thiochromanes, this compound undergoes a catalytic asymmetric cascade sulfa-Michael–aldol reaction with α,β-unsaturated N-acyl imides . This reaction involves the formation of a covalent bond between the sulfur atom of this compound and the carbon atom of the unsaturated carbonyl compound .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific context of its use. In the synthesis of thiochromanes, for example, this compound participates in the sulfa-Michael–aldol reaction pathway . This pathway involves the addition of a thiol (or mercaptan) group to an α,β-unsaturated carbonyl compound, followed by an aldol reaction .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the synthesis of thiochromanes, for example, the compound’s action results in the formation of a new heterocyclic compound with potential biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, the presence of other reactive species, and the temperature . Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) of 2-Mercaptobenzaldehyde .

Biochemical Analysis

Biochemical Properties

2-Mercaptobenzaldehyde plays a significant role in biochemical reactions due to its reactive thiol group. It interacts with various enzymes and proteins, particularly those involved in redox reactions. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, this compound can act as a nucleophile in Michael addition reactions, interacting with α,β-unsaturated carbonyl compounds to form thiochromenes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form disulfide bonds can modulate the activity of redox-sensitive proteins, impacting cell signaling pathways such as the MAPK and NF-κB pathways. Furthermore, this compound can affect gene expression by modifying transcription factors and other DNA-binding proteins through thiol-disulfide exchange reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them depending on the context. For example, it can inhibit enzymes involved in oxidative stress responses by forming disulfide bonds with their cysteine residues. Additionally, this compound can induce changes in gene expression by modifying transcription factors through thiol-disulfide exchange reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under neutral pH conditions but can degrade under acidic or basic conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in redox homeostasis and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as an antioxidant, protecting cells from oxidative stress. At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as aldehyde dehydrogenase and thiol oxidase, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of key metabolites in cells .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other serum proteins, facilitating its transport in the bloodstream. Additionally, its thiol group allows it to interact with cellular transporters, influencing its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects. Post-translational modifications, such as the formation of disulfide bonds, can direct this compound to specific subcellular compartments, affecting its activity and function .

Properties

IUPAC Name

2-sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c8-5-6-3-1-2-4-7(6)9/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDMMCFWQWBVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401273
Record name 2-MERCAPTOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29199-11-9
Record name 2-Mercaptobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29199-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-MERCAPTOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Mercaptobenzaldehyde?

A1: this compound has the molecular formula C₇H₆OS and a molecular weight of 138.19 g/mol. Key spectroscopic data include:

  • ¹H NMR: Large perturbations in long-range coupling constants (nJ(1H,1H) and nJ(1H,19F)) are observed due to intramolecular hydrogen bonding, particularly for couplings involving the aldehyde proton and protons/fluorine atoms ortho to the sulfhydryl group. []
  • ¹³C NMR: Data on 13C NMR shifts can be found in studies exploring the synthesis and characterization of this compound and its derivatives. [, ]

Q2: What are the common synthetic routes for this compound?

A2: Several synthetic routes have been reported for this compound:

  • Reaction of ortho-Bromobenzaldehyde with Sulfur: A one-pot synthesis involves reacting the Grignard reagent of the protected ortho-Bromobenzaldehyde with sulfur, followed by hydrolysis. []
  • From 3-Chloro-2-mercaptobenzoic acid: This method involves converting 3-Chloro-2-mercaptobenzoic acid to 7-chlorobenzo[b]thiophen-3(2H)-one, which is then further transformed into this compound. []
  • From 2,3-Dichlorobenzaldehyde: This route involves either reacting 2,3-Dichlorobenzaldehyde with mercaptoacetic acid under alkaline conditions followed by decarboxylation, or by reacting it with sulphur and aqueous ammonia. []

Q3: How can this compound be used in the synthesis of benzothiophenes?

A3: this compound serves as a versatile building block for benzothiophenes through various reactions:

  • [4+1] Cycloaddition with Isocyanides: This reaction provides an efficient pathway to access diverse benzothiophene derivatives. []
  • Palladium-Catalyzed Heterocyclodehydration: Reacting 1-(2-mercaptophenyl)-2-yn-1-ols (derived from this compound) with PdI₂ and KI in MeCN yields (E)-2-(1-alkenyl)benzothiophenes. []
  • Radical-Promoted Heterocyclodehydration: Treatment of 1-(2-mercaptophenyl)-2-yn-1-ols with a radical initiator (like AIBN) in alcoholic solvents leads to the formation of 2-alkoxymethylbenzothiophenes. []
  • Reaction with 2-Bromo-3-nitrobenzaldehyde: This reaction, followed by decarboxylation, yields 7-Nitrobenzo[b]thiophene. []

Q4: What are the applications of this compound in the synthesis of heterocyclic compounds beyond benzothiophenes?

A4: this compound acts as a crucial starting material for constructing diverse heterocyclic scaffolds:

  • Thiochromanes: Various organocatalytic domino reactions, such as sulfa-Michael-aldol, Michael-Henry, and tandem Michael-Henry reactions, utilize this compound to afford enantioenriched thiochromanes with multiple stereocenters. [, , , , , , ]
  • Thiochromeno[3,2-b]benzofuran-11-ols and Tetrahydrothieno[3,2-b]benzofuran-3-ols: These complex polyheterocyclic systems are accessible through thiol-triggered tandem dearomative Michael addition/intramolecular Henry reactions of 2-nitrobenzofurans with this compound. []
  • Thieno[2,3-b]indoles: Catalyst-free cascade deprotonation/intramolecular aldol reactions between α-carbonyl sulfonium ylides and this compound offer a facile route to thieno[2,3-b]indoles. []
  • 2H-Thiopyrano[2,3-b]quinolines: Enantioselective domino Michael/aldol reactions, catalyzed by chiral diphenylprolinol TMS ether, between this compound and enals provide access to these valuable heterocycles. []
  • Spiro chromanone-thiochroman complexes: Asymmetric domino reactions of benzylidenechroman-4-ones with this compound, catalyzed by bifunctional indane catalysts, produce these spirocyclic compounds. []
  • Dihydrothiopyran-fused benzosulfolanes: Organocatalytic diastereo- and enantioselective tandem sulfa-Michael/aldol reactions between this compound and benzo[b]thiophene sulfones, using thiourea as a catalyst, generate these complex polycyclic structures. []

Q5: How does the structure of this compound influence its reactivity in these reactions?

A5: The presence of both aldehyde and sulfhydryl groups in proximity within the this compound structure facilitates cascade and domino reactions. The nucleophilic sulfhydryl group readily participates in Michael additions, while the aldehyde functionality enables subsequent aldol or Henry reactions, leading to cyclized products.

Q6: Are there any studies exploring the material compatibility and stability of this compound?

A7: While the provided research focuses primarily on the synthetic utility of this compound, one study explores its immobilization onto SBA-15 mesoporous silica to create a hybrid sorbent (2MB-SBA-15). [] This modification significantly enhances its stability and practicality for applications like solid-phase extraction of Cd(II) from water and food samples. []

Q7: What computational chemistry methods have been used to study this compound?

A9: Density Functional Theory (DFT) and ab initio calculations have been employed to investigate the molecular structures, intramolecular hydrogen bonding, and conformational behavior of this compound. [] These computational studies provide valuable insights into the electronic structure and properties of the molecule.

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